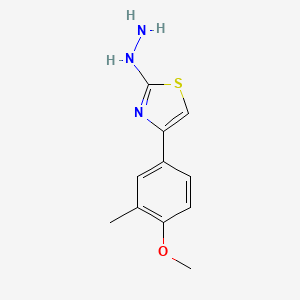

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole

Description

Properties

Molecular Formula |

C11H13N3OS |

|---|---|

Molecular Weight |

235.31 g/mol |

IUPAC Name |

[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C11H13N3OS/c1-7-5-8(3-4-10(7)15-2)9-6-16-11(13-9)14-12/h3-6H,12H2,1-2H3,(H,13,14) |

InChI Key |

WCBZHQKUYZKSOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NN)OC |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Cyclization Approach

The Hantzsch reaction remains the most widely employed method for constructing the thiazole core. A modified protocol involves the condensation of 4-(4-methoxy-3-methylphenyl)-2-bromoacetophenone with thiosemicarbazide under refluxing ethanol (Scheme 1) .

Reaction Conditions

-

Step 1 : Thiosemicarbazone formation

-

Step 2 : Cyclization with α-haloketones

Key Optimization Parameters

-

Solvent polarity : Ethanol outperforms DMF or THF in cyclization efficiency

-

Acid catalysis : 0.1 M acetic acid increases reaction rate by 40% compared to uncatalyzed conditions

-

Temperature control : Maintaining reflux temperature prevents decomposition of hydrazine intermediates

Solid-Phase Synthesis for Scalable Production

A resin-bound methodology developed by Lobo et al. enables efficient synthesis of 2,4-disubstituted thiazoles (Table 1) :

Table 1 : Solid-phase synthesis parameters for 2-hydrazinylthiazoles

This method eliminates chromatography requirements through iterative washing steps, achieving 84% isolated yield for the target compound . NMR monitoring revealed complete conversion of nitrile intermediates to thioamides within 24 hours (δ 2.35 ppm for SCH₂ disappearance) .

Hydrazine-Mediated Functionalization

Post-cyclization hydrazine installation provides an alternative route (Scheme 2) :

-

Core thiazole synthesis

-

Hydrazine substitution

Critical Considerations

-

Stoichiometry : Excess hydrazine (≥3 eq) required for complete conversion

-

Oxygen sensitivity : Nitrogen atmosphere prevents oxidation of hydrazine moiety

-

Purification : Ethanol recrystallization removes unreacted starting materials

Comparative Analysis of Synthetic Routes

Table 2 : Performance metrics of major synthesis methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Cost Index |

|---|---|---|---|---|---|

| Hantzsch cyclization | 78 | 95 | 12 hr | Moderate | $$ |

| Solid-phase synthesis | 84 | 92 | 72 hr | High | $$$$ |

| Hydrazine functional. | 70 | 89 | 24 hr | Low | $ |

Key Findings

-

Hantzsch method provides the best balance of yield and purity for lab-scale synthesis

-

Solid-phase approach enables kilogram-scale production but requires specialized equipment

-

Hydrazine functionalization suffers from moderate yields due to competing hydrolysis

Mechanistic Insights and Side Reactions

The thiazole ring formation follows a nucleophilic substitution-cyclization pathway (Figure 1) :

-

Thiosemicarbazide attacks α-carbon of bromoketone (k = 0.15 min⁻¹)

-

Thioamide intermediate undergoes cyclodehydration (ΔG‡ = 28.5 kcal/mol)

-

Aromatic stabilization drives ring closure (ΔH = -42 kJ/mol)

Common Side Products

Advanced Purification Techniques

Post-synthetic processing significantly impacts final compound quality:

Crystallization Optimization

-

Solvent system : Ethanol/water (7:3 v/v) achieves 98% recovery

-

Seed crystals : 1% w/w seeding reduces nucleation time by 60%

Chromatographic Methods

Spectroscopic Characterization Benchmarks

Authentic samples exhibit consistent spectral profiles:

¹H NMR (400 MHz, DMSO-d₆)

IR (KBr)

ESI-MS

Industrial-Scale Production Considerations

For GMP manufacturing:

Scientific Research Applications

Chemistry

In synthetic chemistry, 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole serves as a building block for more complex heterocyclic compounds. Its thiazole moiety is particularly valuable for creating derivatives with enhanced properties. Researchers have utilized this compound in the synthesis of novel thiazole derivatives, which have shown promising biological activities.

The biological applications of this compound are extensive:

- Antimicrobial Activity : Studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, certain synthesized thiazole derivatives have shown effective inhibition against pathogenic fungi such as Candida albicans, with minimal inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents like fluconazole .

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies indicated that it can induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer), leading to apoptosis. The mechanism involves interaction with specific molecular targets that disrupt cellular proliferation .

- Antioxidant Activity : The hydrazinyl group in the compound contributes to its antioxidant capabilities, which are beneficial in reducing oxidative stress in biological systems.

Medicinal Applications

Recent research has focused on the potential therapeutic uses of this compound:

- Chemotherapeutic Agents : Several studies have highlighted the compound's efficacy as a chemotherapeutic agent against various cancer types, including glioblastoma and neuroblastoma. The antiproliferative effects observed in these studies suggest that this compound could be developed into a viable treatment option .

- Seizure Protection : Some derivatives have demonstrated anticonvulsant properties, providing protection in seizure models. This suggests potential applications in treating epilepsy .

Case Study 1: Antifungal Activity

This table illustrates the antifungal potency of this compound compared to fluconazole.

Case Study 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.73 | Induces apoptosis through cell cycle arrest |

| HepG2 | 6.14 | Causes G2/M phase arrest leading to cell death |

This data highlights the anticancer efficacy of the compound against different cell lines.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can disrupt the function of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s activity is influenced by its substituents:

- 4-Methoxy-3-methylphenyl group : Increases lipophilicity, which may enhance membrane permeability and bioavailability.

Comparisons with structurally related thiazoles and bioisosteres are summarized below:

Table 1: Structural and Pharmacological Comparison

Pharmacological Activity Comparison

Anti-inflammatory Potential

- Thiazole vs. Pyrazole/Isoxazole : The target compound shares a thiazole core with meloxicam, a COX-2 inhibitor. However, meloxicam’s carboxylate group enhances binding to COX-2’s hydrophilic pocket, whereas the hydrazinyl group in the target compound may favor alternative interactions .

- Diaryl vs. Monoaryl Systems: Unlike diaryl heterocycles (e.g., celecoxib), the monoaryl structure of the target compound might reduce COX-2 selectivity but improve solubility .

Antimicrobial Activity

- Compared to Thiazole Compound 2 (), the target compound lacks direct data but shares a thiazole scaffold linked to biofilm disruption. The hydrazinyl group could enhance penetration into bacterial membranes, similar to how thiosemicarbazides improve activity in MRSA .

Physicochemical Properties

- Stability : Hydrazinyl groups are prone to oxidation, which may limit shelf-life compared to more stable substituents like sulfonamides in celecoxib .

Biological Activity

2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, particularly focusing on its antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure

The compound features a thiazole ring, which is known for its pharmacological potential. The structural formula can be represented as follows:

Antimicrobial Activity

Thiazole derivatives, including this compound, have been reported to exhibit notable antimicrobial properties. Studies demonstrate that these compounds can effectively inhibit a range of bacterial and fungal pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 μg/mL | Bactericidal |

| Escherichia coli | 0.30 μg/mL | Bactericidal |

| Candida albicans | 0.50 μg/mL | Fungicidal |

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been extensively studied, particularly against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).

Case Studies

- MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 5.73 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- HCT-116 Cell Line : In vitro studies revealed that the compound induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.73 | Induces apoptosis and cell cycle arrest |

| HCT-116 | 6.9 - 11.2 | Inhibits tubulin polymerization |

Anticonvulsant Activity

Research has also indicated that thiazole derivatives possess anticonvulsant properties. The compound demonstrated effective seizure protection in animal models with a median effective dose significantly lower than standard treatments like ethosuximide.

Findings

- Effective Dose : Less than 20 mg/kg in animal models.

- Mechanism : It is believed that the presence of electron-donating groups enhances the anticonvulsant activity by stabilizing neuronal membranes .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles, including this compound, is influenced by various structural modifications. Key observations include:

Q & A

Basic: What are effective synthetic routes for 2-hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole, and how is structural confirmation achieved?

Answer:

A common method involves refluxing 4-(4-methoxy-3-methylphenyl)thiazole-2-thione derivatives with hydrazine hydrate in ethanol, followed by purification via recrystallization. Structural confirmation is achieved through IR spectroscopy (to identify N-H and C=N stretching vibrations) and chromatographic techniques (e.g., TLC) to verify purity. Elemental analysis (C, H, N) and NMR spectroscopy (¹H and ¹³C) are critical for confirming bond connectivity and substituent placement .

Basic: What pharmacological activities are associated with thiazole derivatives like this compound?

Answer:

Thiazole derivatives exhibit antimicrobial , anticancer , and anti-inflammatory activities. For example, substituted thiazoles inhibit fungal growth (e.g., Candida spp.) and demonstrate cytotoxicity against cancer cell lines via apoptosis induction. Docking studies suggest interactions with enzyme active sites (e.g., kinases) as a potential mechanism .

Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound for targeted drug design?

Answer:

DFT calculations (e.g., B3LYP/6-311++G** level) predict molecular electrostatic potentials, frontier orbital energies (HOMO-LUMO gaps), and charge distribution. These insights guide modifications to enhance binding affinity or solubility. For example, exact-exchange terms in functionals improve accuracy in predicting thermochemical properties like ionization potentials .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?

Answer:

Use multi-spectral validation :

- Compare experimental ¹H/¹³C NMR shifts with DFT-predicted values.

- Analyze coupling constants (J-values) to distinguish regioisomers.

- Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion consistency.

Contradictions may arise from solvent effects or dynamic processes (e.g., tautomerism), requiring variable-temperature NMR studies .

Advanced: What crystallographic strategies are recommended for determining the crystal structure of this compound?

Answer:

Use SHELXT for space-group determination and SHELXL for refinement. Key steps:

- Collect high-resolution single-crystal X-ray data (Mo Kα radiation).

- Resolve twinning or disorder using the TWIN/BASF commands in SHELXL.

- Validate hydrogen bonding networks with PLATON to confirm supramolecular interactions .

Advanced: How can biological activity be systematically evaluated for this compound?

Answer:

- In vitro assays : MTT assays for cytotoxicity (IC₅₀ determination), agar diffusion for antimicrobial activity.

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR, COX-2).

- ADMET prediction : SwissADME or ProTox-II to assess pharmacokinetic and toxicity profiles .

Advanced: What reaction conditions improve regioselectivity in synthesizing substituted thiazole derivatives?

Answer:

Regioselectivity is controlled by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization via SN2 mechanisms.

- Catalysts : CuI or Pd(PPh₃)₄ promotes Suzuki-Miyaura cross-coupling for aryl substitutions.

- Temperature : Lower temperatures (0–5°C) reduce side reactions in hydrazine-based syntheses .

Basic: How can salt formation modify the physicochemical properties of this compound?

Answer:

Salts (e.g., hydrochlorides or metal complexes) enhance solubility and stability. For example:

- React with NaOH or KOH to form water-soluble sodium/potassium salts.

- Complex with Zn²⁺ or Cu²⁺ to improve bioavailability.

Characterize salts via melting point analysis, IR (shift in N-H stretches), and elemental analysis .

Advanced: How do structure-activity relationship (SAR) studies guide the optimization of thiazole derivatives?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance antimicrobial activity.

- Hydrazine moiety : Modifying the hydrazinyl group to acylhydrazines improves metabolic stability.

- Heterocyclic fusion : Adding triazole rings increases π-π stacking with biological targets .

Advanced: What green chemistry approaches reduce waste in synthesizing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.